Technical Whitepaper: 6-(Dimethylamino)picolinic Acid
Technical Whitepaper: 6-(Dimethylamino)picolinic Acid
This technical guide provides an in-depth analysis of 6-(Dimethylamino)picolinic acid, synthesizing its physicochemical properties, synthetic pathways, and utility in coordination chemistry and drug development.
Structural Dynamics, Synthetic Utility, and Coordination Chemistry[1]
Executive Summary
6-(Dimethylamino)picolinic acid (6-DMA-PA) is a functionalized pyridine derivative characterized by a "push-pull" electronic system.[1] The electron-donating dimethylamino group at the 6-position, combined with the electron-withdrawing carboxylic acid at the 2-position, creates a unique electronic gradient across the pyridine ring. This molecule serves as a critical scaffold in medicinal chemistry for modulating lipophilicity and basicity, and as a sterically demanding ligand in coordination chemistry, where it is often used to enforce specific metal geometries by blocking coordination sites.
Physicochemical Profile
The introduction of the dimethylamino group significantly alters the properties of the parent picolinic acid, enhancing the basicity of the pyridine nitrogen and increasing lipophilicity.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 6-(Dimethylamino)pyridine-2-carboxylic acid |
| CAS Number | 30721-88-1 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid/base; sparingly soluble in non-polar solvents.[1][2][3][4] |
| pKa (Predicted) | COOH: ~5.2 |
| LogP (Predicted) | ~1.2 (More lipophilic than picolinic acid due to NMe₂ group) |
Expert Insight on Acidity/Basicity: Unlike unsubstituted picolinic acid (pKa of Py-N ≈ 1.0), the 6-dimethylamino analog is significantly more basic.[1] The lone pair on the exocyclic nitrogen donates electron density into the ring via resonance (+M effect), stabilizing the protonated pyridine nitrogen. However, this effect is competing with the steric bulk of the methyl groups, which can hinder solvation of the protonated species.
Structural Dynamics & Electronic Properties[3]
The reactivity of 6-DMA-PA is defined by the interplay between the amino substituent and the pyridine ring.
-
Electronic "Push-Pull" System: The NMe₂ group acts as a strong
-donor, increasing electron density at the 3 and 5 positions and the ring nitrogen.[1] The carboxyl group at position 2 withdraws density, polarizing the molecule. -
Steric Hindrance: The dimethylamino group at position 6 is bulky.[1] This steric bulk is the defining feature of its coordination chemistry, preventing the formation of planar complexes often seen with smaller ligands.
Visualization: Electronic Resonance & Steric Zone
The following diagram illustrates the resonance stabilization and the "Steric Exclusion Zone" created by the dimethylamino group.
Figure 1: Electronic flow diagram showing the donation from the exocyclic nitrogen increasing the basicity of the ring nitrogen, while the bulky methyl groups create a steric exclusion zone.
Synthetic Pathways[2][3]
The most robust route to 6-(dimethylamino)picolinic acid is via Nucleophilic Aromatic Substitution (
Protocol: Synthesis from 6-Chloropicolinic Acid[1]
Reaction Overview:
Step-by-Step Methodology:
-
Starting Material: Charge a pressure vessel or round-bottom flask with 6-chloropicolinic acid (1.0 eq).[1]
-
Reagent: Add excess dimethylamine (3.0–5.0 eq).
-
Note: Since dimethylamine is a gas at room temperature, use a commercial solution (e.g., 40% in water or THF) or dimethylamine hydrochloride combined with a base (e.g.,
or ).
-
-
Solvent: Water is the preferred green solvent; however, DMF or DMSO can be used to accelerate the reaction if the substrate solubility is poor.
-
Conditions: Heat to 100–120°C for 12–24 hours.
-
Critical Control Point: The carboxylate anion formed in situ (
) is electron-donating, which deactivates the ring toward .[1] High temperatures are required to overcome this deactivation.
-
-
Workup:
-
Cool the reaction mixture.
-
Acidify carefully with HCl to pH ~3–4 (isoelectric point).
-
The product often precipitates.[1] If not, extract with ethyl acetate or purify via ion-exchange chromatography.
-
Figure 2: Synthetic workflow for the Nucleophilic Aromatic Substitution (
Coordination Chemistry & Ligand Behavior[3][6][7][8]
In coordination chemistry, 6-DMA-PA acts as a bidentate N,O-donor ligand , forming stable 5-membered chelate rings with transition metals (Cu, Zn, Fe, Ru). However, it differs significantly from unsubstituted picolinic acid due to the "6-Substituent Effect."
The Steric Control Mechanism
-
Prevention of Tris-Chelation: For octahedral metal centers (e.g.,
, ), unsubstituted picolinic acid easily forms complexes ( and isomers). -
6-DMA-PA Behavior: The bulky dimethylamino group at position 6 clashes with ligands in the coordination sphere.[1] This steric hindrance typically:
-
Destabilizes or prevents the formation of
species.[1] -
Forces the formation of
complexes with open coordination sites (occupied by solvent or halides). -
Induces distorted geometries (e.g., distorted square pyramidal) rather than perfect octahedral.
-
Application in Catalysis: This steric bulk is advantageous in catalysis.[1] By blocking specific sites and preventing saturation of the metal center, 6-DMA-PA derivatives can maintain open sites for substrate binding, making them excellent ancillary ligands for oxidation catalysts.
Applications in Drug Discovery[1]
In medicinal chemistry, the 6-dimethylamino moiety is used to tune the physicochemical properties of the pyridine scaffold.
-
Bioisostere for Picolinic Acid: It retains the zinc-binding ability (relevant for metalloenzyme inhibition) but adds lipophilicity (
increase), improving blood-brain barrier (BBB) permeability.[1] -
Metabolic Stability: The 6-position substitution blocks metabolic oxidation at the susceptible
-carbon of the pyridine ring. -
Zinc-Finger Protein Modulation: Like picolinic acid, derivatives are investigated for their ability to eject
from zinc-finger proteins, potentially inhibiting viral replication (e.g., HIV-1 NCp7 inhibition).[1]
Safety and Handling
-
Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2).[5]
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Hygroscopic nature is possible due to the amino-acid-like zwitterionic character.
References
-
Synthesis & Reactivity:Journal of Medicinal Chemistry, "Reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with dimethylamine" (Analogous
on activated heterocycles).[1][6] -
General Picolinate Chemistry: Parchem, "6-(Dimethylamino)picolinic acid Product Data".[1]
-
Ligand Properties: Inorganic Chemistry, "Steric Effects in the Coordination of 6-Substituted Picolinates".[1] (General principle reference for 6-substituent effects in pyridine carboxylates).
-
pKa & Physicochemical Data: Organic Chemistry Data, "pKa Values of Pyridines and Derivatives".
Sources
- 1. 30721-88-1 | 6-(Dimethylamino)picolinic acid - AiFChem [aifchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
